2,2-Dimethyl-1,2-dihydroquinoline

Organic Synthesis Heterocyclic Chemistry Antioxidant Development

Researchers seeking to synthesize water-soluble dihydroquinoline antioxidants (e.g., CH 402) need a pure, unsubstituted 2,2-dimethyl core. Procure this ≥98% pure compound as the critical starting material for regioselective sulfonation, enabling low-toxicity derivatives for animal feed, nutraceuticals, and cosmetics. • Exact precursor for CH 402 (US4363910A); 4-unsubstituted scaffold ensures site-selective functionalization. • Differentiated from 2,2,4-trimethyl analogs (TMQ monomer) and Ethoxyquin, which cannot yield the same water-soluble, low-accumulation antioxidants. • ≥98% purity supports analytical method validation, SAR studies, and baseline reactivity investigations. Global shipping available.

Molecular Formula C11H13N
Molecular Weight 159.23 g/mol
CAS No. 14465-61-3
Cat. No. B084738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethyl-1,2-dihydroquinoline
CAS14465-61-3
Synonyms2,2-DIMETHYL-1,2-DIHYDRO-QUINOLINE
Molecular FormulaC11H13N
Molecular Weight159.23 g/mol
Structural Identifiers
SMILESCC1(C=CC2=CC=CC=C2N1)C
InChIInChI=1S/C11H13N/c1-11(2)8-7-9-5-3-4-6-10(9)12-11/h3-8,12H,1-2H3
InChIKeyJWSUYSBONRNZRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Dimethyl-1,2-dihydroquinoline Procurement Baseline


2,2-Dimethyl-1,2-dihydroquinoline (CAS 14465-61-3) is a nitrogen-containing heterocyclic compound belonging to the 1,2-dihydroquinoline class . It serves as a privileged scaffold for the synthesis of pharmacologically active molecules and industrial antioxidants [1], [2]. Its unsubstituted 2,2-dimethyl core provides a versatile platform for downstream functionalization, distinguishing it from more heavily substituted or polymerized analogs. This guide provides quantitative evidence to support its procurement over alternative dihydroquinoline scaffolds, focusing on its synthetic utility and its role as a precursor to high-performance, water-soluble antioxidant derivatives [2].

Irreplaceability of 2,2-Dimethyl-1,2-dihydroquinoline


Substituting 2,2-Dimethyl-1,2-dihydroquinoline with closely related analogs such as 2,2,4-trimethyl-1,2-dihydroquinoline (the monomer of TMQ) or 6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline (Ethoxyquin, ETMQ) is scientifically unjustified due to distinct reactivity profiles and downstream application outcomes [1]. The presence of a 4-substituent (e.g., methyl or ethoxy) in these comparators alters the electronic environment and steric accessibility of the quinoline ring, directly impacting the site-selectivity of key functionalization reactions like sulfonation [2]. Consequently, the parent 2,2-dimethyl scaffold is essential for accessing a specific class of 4-yl-methylsulfonic acid derivatives, which demonstrate quantifiable advantages in water solubility and toxicological profile over conventional dihydroquinoline antioxidants [2]. The following quantitative evidence details these critical differentiators.

Procurement Evidence for 2,2-Dimethyl-1,2-dihydroquinoline


Direct Sulfonation to Antioxidant Precursors

The 2,2-dimethyl-1,2-dihydroquinoline scaffold, lacking a 4-substituent, is uniquely suited for mild sulfonation at the 4-yl position. This contrasts with 2,2,4-trimethyl-1,2-dihydroquinoline, where sulfonation under mild conditions is less selective or requires harsher reagents, as noted in the patent literature [1]. The direct product of this sulfonation, (2,2-dimethyl-1,2-dihydroquinoline-4-yl)-methylsulfonic acid (CH 402), is a well-defined, water-soluble antioxidant. The synthetic yield for a representative 6-substituted derivative via cyclisation of N-(1,1-dimethylpropargyl) anilines, a key route to the parent scaffold, is described as 'readily prepared' with optimized conditions, providing a reliable entry point for derivatization [2].

Organic Synthesis Heterocyclic Chemistry Antioxidant Development

Superoxide Scavenging Activity of CH 402

The derivative CH 402 (Na-2,2-dimethyl-1,2-dihydroquinoline-4-yl methane sulphonate), directly synthesized from the parent compound, exhibits a quantifiable superoxide radical scavenging activity. In pulse radiolysis studies, the rate constant for the reaction of CH 402 with superoxide (O2-) was measured as k = 1.5 x 10^7 dm³ mol⁻¹ s⁻¹ [1]. While its dimeric analog MTDQ-DA demonstrates a faster rate (k = 4.1 x 10^8 dm³ mol⁻¹ s⁻¹), CH 402's activity is still significant and, importantly, it is a monomeric, water-soluble entity derived from the 2,2-dimethyl scaffold, distinguishing it from polymeric or lipophilic dihydroquinoline antioxidants like TMQ or Ethoxyquin [1].

Free Radical Biology Antioxidant Assays Oxidative Stress

Oxidative Stability in Lipid Systems

The sodium salt of (2,2-dimethyl-1,2-dihydroquinoline-4-yl)-methylsulfonic acid (CH 402), derived from the parent compound, demonstrated superior protection of sunflower oil against rancidity compared to the known antioxidant Ethoxyquin (ETMQ). In comparative tests using sunflower oil stored at 28°C in uncovered flasks, the compound according to the invention (CH 402) showed stronger activity, as measured by peroxide number determination via Wehler's method [1]. The patent explicitly notes that CH 402 provided protection even at concentrations where known antioxidants failed, a key differentiator for long-term storage stability [1].

Food Preservation Lipid Oxidation Antioxidant Efficacy

Commercial Availability and High Purity

For procurement purposes, 2,2-Dimethyl-1,2-dihydroquinoline is commercially available from multiple suppliers with a guaranteed minimum purity of 98% , . This high purity specification ensures consistent performance as a synthetic intermediate, minimizing the impact of impurities on downstream reaction yields and biological assay variability. While not a direct performance comparator against other dihydroquinolines, this established purity benchmark is a critical procurement criterion for researchers requiring reproducible results, especially when compared to less well-characterized or lower-purity alternatives.

Chemical Procurement Research Reagents Synthetic Intermediates

Anti-inflammatory Activity of Derivatives

A series of 2,2-dimethyl-1,2-dihydroquinoline derivatives were synthesized and evaluated for anti-inflammatory activity [1]. While the specific IC50 values or comparator data are not available in the accessible abstract, the study demonstrates that the core scaffold is a valid starting point for developing bioactive molecules. This contrasts with more specialized dihydroquinolines like Ethoxyquin, which are primarily known for their antioxidant properties, highlighting the broader medicinal chemistry utility of the 2,2-dimethyl core.

Medicinal Chemistry Drug Discovery Anti-inflammatory Agents

Application Scenarios for 2,2-Dimethyl-1,2-dihydroquinoline


Synthesis of Water-Soluble Antioxidants (CH 402)

Procure 2,2-Dimethyl-1,2-dihydroquinoline as the essential starting material for the synthesis of (2,2-dimethyl-1,2-dihydroquinoline-4-yl)-methylsulfonic acid (CH 402) and its salts. This derivative, as demonstrated in US4363910A [1], offers a unique combination of water solubility, low toxicity, and efficacy in stabilizing lipids, making it suitable for applications in animal feed, human nutraceuticals, and cosmetics where conventional, lipophilic dihydroquinoline antioxidants (e.g., Ethoxyquin) are less desirable due to accumulation or discoloration concerns [1].

Development of Novel Anti-inflammatory Agents

Utilize 2,2-Dimethyl-1,2-dihydroquinoline as a privileged scaffold for the synthesis of libraries targeting anti-inflammatory pathways. The foundational work by Dillard et al. (1973) [2] established the bioactivity of this core, providing a rational starting point for structure-activity relationship (SAR) studies. This application differentiates the compound from its industrial antioxidant counterparts, positioning it as a valuable tool in early-stage drug discovery programs.

Investigation of 1,2-Dihydroquinoline Reactivity

Procure this compound as a model substrate for studying addition and functionalization reactions of 1,2-dihydroquinolines. As detailed in Tetrahedron (2005) [3], its unsubstituted 2,2-dimethyl core serves as the 'least sterically hindered' representative of this class, allowing researchers to establish baseline reactivity for chlorination, epoxidation, and oxymercuration. This is crucial for developing general synthetic routes to more complex tetrahydroquinoline derivatives and natural product analogs.

High-Purity Reference Standards for Analytical Chemistry

Due to its commercial availability at ≥98% purity , , 2,2-Dimethyl-1,2-dihydroquinoline is suitable for use as an analytical reference standard. It can be employed in the development and validation of HPLC, GC-MS, or NMR methods for the detection and quantification of dihydroquinoline-related compounds in complex matrices, ensuring accurate quality control in research and industrial settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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